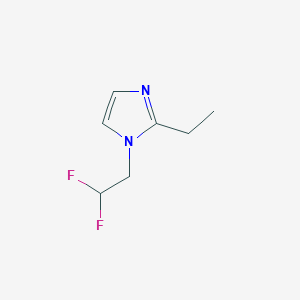

1-(2,2-二氟乙基)-2-乙基-1H-咪唑

描述

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole (DEEI) is an organic compound that has been studied for its potential applications in various scientific fields. This compound has a unique structure, with two fluorine atoms attached to the ethyl group. DEEI has been studied for its potential applications in biochemistry, physiology, and medicinal chemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of research for DEEI will be discussed in

科学研究应用

基于过渡金属的沸石咪唑骨架

与咪唑衍生物相关的沸石咪唑骨架 (ZIF) 因其迷人的特性而在各种应用中得到了广泛利用。通过静电纺丝开发的基于过渡金属的 ZIF 纳米纤维展示了咪唑连接基在创造具有独特物理化学性质的材料方面的潜力。这些材料被提议用于新应用,强调了咪唑衍生物在增强材料性能以满足不同应用方面的适应性和实用性 (S. S. Sankar 等人,2019).

抗氧化能力和化学反应

对咪唑衍生物的抗氧化能力的研究,例如在 ABTS/PP 脱色测定中,阐明了涉及咪唑化合物的复杂化学相互作用和潜在途径。这些发现有助于更深入地了解咪唑的化学性质及其在开发抗氧化剂测定中的应用 (I. Ilyasov 等人,2020).

抗氧化活性测定中的分析方法

咪唑化合物已成为制定测定抗氧化活性的方法中不可或缺的一部分。它们参与各种测定,例如 ABTS 和 DPPH 测试,突出了咪唑衍生物在分析化学中的化学多功能性和相关性,展示了它们在评估复杂样品的抗氧化能力方面的广泛适用性 (I. Munteanu 和 C. Apetrei,2021).

抗菌活性

咪唑及其衍生物的抗菌潜力一直是研究的一个重要领域,咪唑等化合物可作为制造抗真菌和杀菌药物的前体。研究突出了咪唑衍生物对各种微生物菌株的功效,鼓励进一步合成新的基于咪唑的化合物以增强抗菌应用 (《美国信息技术与应用科学研究杂志》,2022).

相行为和应用潜力

对含咪唑的离子液体及其与不同溶质的相行为的研究为分离过程、催化和材料科学中的应用开辟了新的途径。咪唑基离子液体与各种溶质之间的相互作用证明了咪唑衍生物在创造具有可针对特定应用调节特性的环保溶剂方面的潜力 (Zoran P. Visak 等人,2014).

作用机制

Target of Action

The primary targets of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole are the Synaptic Vesicle 2 (SV2) proteins and the GABAA receptors . SV2 proteins are involved in the regulation of neurotransmitter release, while GABAA receptors play a crucial role in inhibitory neurotransmission.

Mode of Action

1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole interacts with its targets in a unique way. It exhibits high affinity for SV2A, SV2B, and SV2C isoforms, with a greater affinity for SV2A than other antiepileptic drugs . Its interaction with SV2A is characterized by slower binding kinetics . Additionally, it displays low to moderate affinity for the benzodiazepine site on GABAA receptors .

Biochemical Pathways

The compound affects the pathways involving SV2 proteins and GABAA receptors. By binding to these targets, it can modulate neurotransmitter release and inhibitory neurotransmission

Pharmacokinetics

Similar compounds have been shown to exhibit sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This suggests that the compound may have a dose-dependent bioavailability.

Result of Action

The molecular and cellular effects of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole’s action are primarily related to its modulation of neurotransmitter release and inhibitory neurotransmission

属性

IUPAC Name |

1-(2,2-difluoroethyl)-2-ethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZRBQJJRUJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

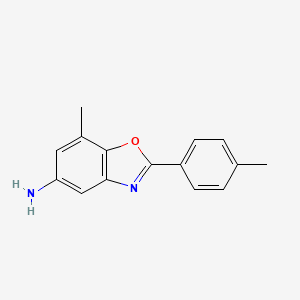

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

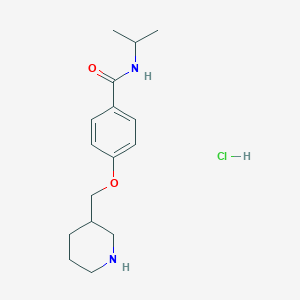

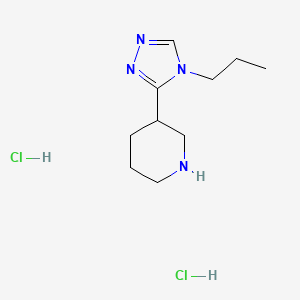

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride](/img/structure/B1426753.png)

![(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1426760.png)

![5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1426772.png)